molecular formula C16H30O B7826065 (E)-2-hexadecenal CAS No. 27104-14-9

(E)-2-hexadecenal

Cat. No.: B7826065
CAS No.: 27104-14-9
M. Wt: 238.41 g/mol
InChI Key: KLJFYXOVGVXZKT-CCEZHUSRSA-N
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Description

(E)-2-Hexadecenal is an organic compound classified as an aldehyde It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon position and an aldehyde functional group at the terminal carbon This compound is known for its distinctive odor and is found naturally in various plants and insects

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Hexadecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-hexadecene, followed by selective oxidation. This process involves the addition of carbon monoxide and hydrogen to the alkene in the presence of a rhodium catalyst, forming an aldehyde intermediate. The intermediate is then oxidized to yield this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Hexadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: 2-Hexadecen-1-ol.

    Substitution: Various substituted hexadecenal derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Hexadecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its role in chemical communication among insects, particularly in pheromone signaling.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Industry: this compound is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (E)-2-hexadecenal involves its interaction with biological membranes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to alterations in protein function. Additionally, the compound’s hydrophobic carbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes.

Comparison with Similar Compounds

    (Z)-2-Hexadecenal: The cis isomer of (E)-2-hexadecenal, differing in the spatial arrangement of the double bond.

    Hexadecanal: A saturated aldehyde with no double bonds.

    (E)-2-Octadecenal: An aldehyde with a longer carbon chain and a similar trans double bond configuration.

Uniqueness: this compound is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties. Its role in pheromone signaling and potential antimicrobial activity set it apart from other aldehydes.

Properties

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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